molecular formula C23H23NO6S B11473480 3-(3,4-dimethoxyphenyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

3-(3,4-dimethoxyphenyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11473480
M. Wt: 441.5 g/mol
InChI Key: SROAPTQWFJCOMA-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is a complex organic compound characterized by its unique thienopyridinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenyl derivatives and 4-hydroxy-3,5-dimethoxyphenyl derivatives. The synthetic route may involve:

    Formation of the thienopyridinone core: This can be achieved through cyclization reactions under acidic or basic conditions.

    Functional group modifications: Introduction of methoxy and hydroxy groups through methylation and hydroxylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes: Inhibit or activate enzyme activity.

    Modulate signaling pathways: Affect cellular signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

    Interact with receptors: Bind to receptors on cell surfaces to elicit biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxyphenyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is unique due to its thienopyridinone core structure, which is not commonly found in other similar compounds

Properties

Molecular Formula

C23H23NO6S

Molecular Weight

441.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C23H23NO6S/c1-27-16-6-5-12(7-17(16)28-2)15-11-31-23-14(10-20(25)24-21(15)23)13-8-18(29-3)22(26)19(9-13)30-4/h5-9,11,14,26H,10H2,1-4H3,(H,24,25)

InChI Key

SROAPTQWFJCOMA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC3=C2NC(=O)CC3C4=CC(=C(C(=C4)OC)O)OC)OC

Origin of Product

United States

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